2-Amino-4-methylbenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

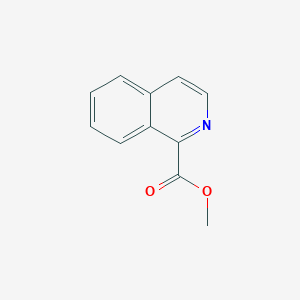

The synthesis of 2-Amino-4-methylbenzoyl chloride involves various methodologies. It is a versatile and synthetically accessible compound that serves as a reactant or a reaction intermediate for affording various fused heterocycles . It is also used in the synthesis of 2-aminobenzothiazole and its derivatives .Molecular Structure Analysis

The molecular formula of 2-Amino-4-methylbenzoyl chloride is C8 H8 Cl N O . It has a molecular weight of 169.61 . The compound belongs to the category of Carbonyl Chlorides .Chemical Reactions Analysis

The chemical reactions of 2-Amino-4-methylbenzoyl chloride involve various functional groups. For instance, it can undergo reactions with ammonia, a primary or secondary amine, and an acid chloride . It can also be converted to an alkene via a Hofmann elimination .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Synthesis of Thioureas and Benzoxazoles : Research has demonstrated the use of 2-Amino-4-methylbenzoyl chloride in synthesizing various compounds. For instance, Saeed et al. (2010) reported synthesizing 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea by reacting 4-methylbenzoyl chloride with potassium thiocyanate and sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Similarly, Goldstein and Dambek (1990) synthesized methyl 2-substituted-4-benzoxazolecarboxylates using methyl 2-amino-3-hydroxybenzoate and acid chloride (Goldstein & Dambek, 1990).

Corrosion Inhibition Studies

- Corrosion Inhibition : Gece and Bilgiç (2009) explored the efficiency of various nitrogen compounds, including 2-Amino-4-methylbenzoyl chloride derivatives, as corrosion inhibitors in steel in sodium chloride media. Their findings were supported by quantum chemical parameters (Gece & Bilgiç, 2009).

Crystallography and Structural Analysis

- Crystal Structure Determination : Zhang and Zhao (2010) reported the synthesis of methyl 4-isonicotinamidobenzoate from methyl 4-aminobenzoate and isonicotinoyl chloride, analyzing its crystal structure (Zhang & Zhao, 2010).

Novel Organic Syntheses

- Organic Synthesis and Derivatization : Tsuruta and Kohashi (1987) described the synthesis of fluorescent derivatization reagents for compounds having hydroxyl and/or amino groups, highlighting the utility of benzoyl chloride derivatives in organic synthesis (Tsuruta & Kohashi, 1987).

Fabrication of Responsive Materials

- Fabrication of Supramolecular Entities : Bacchi et al. (2012) used aminobenzoic acid derivatives to synthesize Ru(II) complexes, resulting in wheel-and-axle shaped supramolecular entities with potential applications in materials science (Bacchi, Cantoni, Mezzadri, & Pelagatti, 2012).

Advanced Analytical Methods

- Liquid Chromatography-Tandem Mass Spectrometry : Yang et al. (2004) developed a sensitive method for the quantitative determination of a compound synthesized from 2-amino-3-methylbenzoyl in plasma, showcasing the role of this chemical in analytical methodologies (Yang, Wu, Clement, & Rudewicz, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-4-methylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIJNTQWXYSKCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylbenzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)